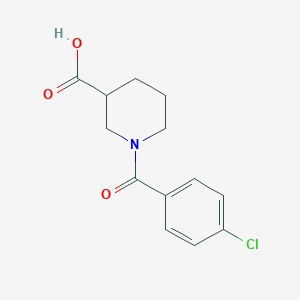
1-(4-chlorobenzoyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a 4-chlorobenzoyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid typically involves the acylation of piperidine derivatives with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
1-(4-chlorobenzoyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
4-Chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the piperidine ring.
Benzoyl chloride: Similar acyl chloride functionality but without the piperidine and carboxylic acid groups.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness: 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
生物活性
1-(4-Chlorobenzoyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, highlighting its pharmacological potential.
Chemical Structure and Properties
This compound has the molecular formula C13H14ClNO3. It features a piperidine ring substituted with a 4-chlorobenzoyl group and a carboxylic acid functional group, which are critical for its biological activity.
Structural Comparison with Related Compounds
The following table summarizes the structural differences between this compound and related compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(3,4-Dichlorobenzyl)piperidine-3-carboxylic acid | C13H16Cl2NO2 | Contains two chlorine atoms on the benzene ring |
| 1-(4-Chloro-3-methylbenzyl)piperidine-3-carboxylic acid | C14H18ClNO2 | Has a methyl group on the benzene ring |
| 1-(2,4-Dichlorobenzyl)piperidine-3-carboxylic acid | C13H16Cl2NO2 | Different chlorination pattern on the benzene ring |
These comparisons illustrate how variations in substituents can influence biological activity and chemical properties.
Analgesic and Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit analgesic and anti-inflammatory properties. Its structural similarity to other piperidine derivatives indicates potential interactions with neurotransmitter systems, which could influence pain pathways or mood regulation .
Antimicrobial Activity
Research indicates that compounds with similar piperidine structures often exhibit antimicrobial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine nucleus is frequently associated with antibacterial action, enzyme inhibition, and anticancer activities .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to acetylcholinesterase (AChE) and urease. Compounds bearing similar functionalities have demonstrated strong inhibitory activity against these enzymes, suggesting that this compound may also possess such properties .
Study on Antiparasitic Activity
A study evaluating various piperidine derivatives highlighted the importance of molecular polarity and flexibility in influencing antiparasitic activity. While specific data on this compound was not detailed, related compounds exhibited promising results against Trypanosoma cruzi .
Structure-Activity Relationship (SAR) Analysis
In a broader analysis of piperidine derivatives, structure-activity relationships were established that correlate specific functional groups with enhanced biological activity. For example, modifications to the piperidine core or the introduction of electron-donating groups significantly impacted the compounds' efficacy against cancer cell lines .
特性
IUPAC Name |
1-(4-chlorobenzoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUQEGBVTIEEKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














